molecular formula C14H11NO5 B1508589 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde CAS No. 312327-13-2

3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B1508589
CAS No.: 312327-13-2
M. Wt: 273.24 g/mol
InChI Key: RBFYGGFRKKVCGE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with a benzyloxy group (-OCH₂C₆H₅) at position 3, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 5. Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 287.27 g/mol (calculated). The compound exhibits distinct electronic and steric properties due to its substitution pattern:

  • Benzyloxy group: Enhances lipophilicity (LogP ≈ 2.6, inferred from structurally similar compounds ).
  • Nitro group: Acts as a strong electron-withdrawing group, increasing electrophilicity of the aldehyde moiety.
  • Hydroxyl group: Contributes to hydrogen bonding and polarity.

Biological Activity

3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a nitro group, a hydroxyl group, and a benzyloxy moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}NO3_3, and it can be represented as follows:

Structure C13H11NO3\text{Structure }\text{C}_{13}\text{H}_{11}\text{NO}_{3}

This compound's structure includes:

  • A benzyloxy group which may enhance lipophilicity.
  • A hydroxyl group that can participate in hydrogen bonding.
  • A nitro group , known for its potential to induce oxidative stress in biological systems.

Anti-inflammatory Effects

Similar nitro-substituted benzaldehydes have shown potential in reducing inflammatory responses by downregulating pro-inflammatory markers such as VCAM-1 and ICAM-1 . The anti-inflammatory activity of this compound remains to be thoroughly investigated but could be inferred from the behavior of related compounds.

Cytotoxicity and Cell Viability

The effects of related compounds on cell viability suggest that they can influence apoptosis pathways. For instance, 3-HBA and 4-HBA have been shown to protect cells from apoptosis induced by stressors, potentially through the modulation of signaling pathways such as Shh (Sonic Hedgehog) signaling . The implications for this compound's cytotoxicity or protective effects warrant further exploration.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-HydroxybenzaldehydeHydroxyl at meta positionAntioxidant, anti-inflammatory
4-HydroxybenzaldehydeHydroxyl at para positionAntioxidant, anti-inflammatory
This compoundHydroxyl and benzyloxy groups; nitro substituentPotential antioxidant and anti-inflammatory

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research provides insights into its potential applications. For instance, studies on similar compounds have demonstrated their ability to modulate oxidative stress responses and inflammatory pathways. Further research is necessary to establish specific mechanisms of action for this compound.

Q & A

Q. Basic: What are the standard synthetic routes for 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde?

Answer:
A typical synthesis involves sequential functionalization of a benzaldehyde precursor. For example:

Benzylation : Protect the phenolic -OH group at position 4 using benzyl chloride under basic conditions (e.g., Na₂CO₃ in DCM) .

Nitration : Introduce the nitro group at position 5 using nitric acid or mixed acid systems, ensuring regioselectivity via controlled temperature (0–5°C) .

Deprotection (optional) : Retain the benzyl group for downstream applications or remove it via catalytic hydrogenation.
Key considerations : Monitor reaction progress via TLC/HPLC and confirm regiochemistry using NOESY or HMBC NMR .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

  • Mutagenicity : Ames testing for structurally similar anomeric amides indicates potential mutagenicity; handle with nitrile gloves and fume hoods .
  • Thermal hazards : Differential Scanning Calorimetry (DSC) data show decomposition upon heating; avoid temperatures >100°C .
  • PPE : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Store in airtight containers away from oxidizing agents .

Q. Advanced: How can contradictions in NMR data for this compound be resolved during characterization?

Answer:

Multiplicity conflicts : Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For example, the benzyloxy proton may couple with aromatic protons in NOESY .

Nitration position : Confirm regiochemistry via IR (C-NO₂ stretch at ~1520 cm⁻¹) and compare with computational predictions (DFT for charge distribution) .

Dynamic effects : Variable-temperature NMR can resolve broadening caused by hindered rotation of the benzyloxy group .

Q. Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer:

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde vs. nitro-substituted positions) .

Thermochemical data : Use enthalpy of formation (ΔHf) from NIST thermochemistry tables to model reaction feasibility under varying temperatures .

Solvent effects : Apply COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents (e.g., DMF) used in benzylation .

Q. Basic: How is purity confirmed post-synthesis?

Answer:

Chromatography : HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica, ethyl acetate/hexane) .

Melting point : Compare observed mp (e.g., 55–59°C for similar benzyloxy derivatives) with literature .

Spectroscopy : Validate via FTIR (aldehyde C=O stretch ~1700 cm⁻¹) and HRMS (exact mass ± 3 ppm) .

Q. Advanced: How to optimize nitration regioselectivity in the presence of competing oxygen substituents?

Answer:

Directing effects : The benzyloxy group (-OBn) is ortho/para-directing, but steric hindrance from the bulky benzyl group favors para-nitration .

Acid systems : Use HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions. Quench with ice-water to isolate the nitro intermediate .

Byproduct analysis : Monitor for di-nitration products via LC-MS and adjust stoichiometry (≤1.1 eq HNO₃) .

Q. Basic: Which analytical techniques are essential for structural elucidation?

Answer:

X-ray crystallography : Use SHELX for structure refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Elemental analysis : Validate C, H, N content (±0.3%) to confirm stoichiometry .

Q. Advanced: How to analyze thermal decomposition products under varying conditions?

Answer:

Thermogravimetric Analysis (TGA) : Track mass loss at 10°C/min in N₂ to identify decomposition steps (e.g., loss of benzyl group ~200°C) .

Gas Chromatography-MS : Capture volatile byproducts (e.g., NO₂, benzaldehyde) using a DB-5MS column .

Computational modeling : Compare experimental decomposition pathways with ReaxFF molecular dynamics simulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substitution patterns are compared below:

Compound Name 3-Substituent 4-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde Benzyloxy Hydroxy Nitro C₁₄H₁₁NO₅ 287.27 ~2.6
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde Methoxy Hydroxy Nitro C₈H₇NO₅ 197.15 ~1.2
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde Ethoxy Hydroxy Nitro C₉H₉NO₅ 211.17 ~1.5
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde Methoxy Benzyloxy Nitro (pos. 2) C₁₅H₁₃NO₅ 287.27 2.6

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases LogP compared to methoxy or ethoxy analogues, suggesting lower aqueous solubility but better membrane permeability .
  • Electronic Effects : The nitro group at position 5 in the target compound enhances electrophilicity at the aldehyde, making it more reactive in condensation reactions (e.g., hydrazide formation) compared to derivatives lacking nitro groups .

Physicochemical Properties

Solubility and Stability

  • This compound : Predicted to be sparingly soluble in polar solvents (e.g., water) due to high LogP but soluble in DMF or DMSO . Stability under acidic/basic conditions may be compromised due to the nitro group’s susceptibility to reduction.
  • 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Higher solubility in polar solvents (e.g., ethanol) due to lower LogP. Stability is similar but less steric hindrance may accelerate degradation .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde generally involves the selective benzylation of 4-hydroxy-3-nitrobenzaldehyde or its positional isomers. This approach uses benzyl bromide as the benzylating agent in the presence of a base, typically potassium carbonate, in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution on the phenolic hydroxyl group, yielding the benzyloxy derivative while preserving the aldehyde and nitro groups.

Laboratory Preparation Method

Reaction Conditions:

Mechanism:
The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic benzyl bromide to form the benzyloxy ether bond. Potassium carbonate serves as a mild base to deprotonate the phenol, enhancing nucleophilicity.

Yield and Purity:
This method typically affords high purity and good yields, suitable for scale-up with appropriate optimization of extraction and purification steps.

Industrial Scale Considerations

While detailed industrial protocols are scarce, the laboratory method is adaptable for industrial production. Key factors include:

  • Use of efficient extraction techniques to separate product from reaction mixture
  • Recyclability of solvents such as DMF to reduce cost and environmental impact
  • Avoidance of harsh reagents to minimize corrosion and toxic by-products
  • Control of reaction temperature and time to optimize yield and minimize side reactions

Related Preparation Methods and Comparative Analysis

Though direct preparation methods for this compound are limited, insights can be drawn from preparation of structurally related compounds such as 3,4-dihydroxy-5-nitrobenzaldehyde and 4-benzyloxy-3-nitrobenzaldehyde.

Compound Preparation Method Key Reagents & Conditions Notes
3,4-Dihydroxy-5-nitrobenzaldehyde Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using lithium hydroxide and aromatic mercapto compounds (e.g., thiophenol) in polar aprotic solvents (NMP, DMF) at 80-160°C Lithium hydroxide, thiophenol, NMP, 80-160°C High yield (~90-97%), scalable, avoids toxic by-products, solvent recyclable. Suitable for industrial scale but involves expensive lithium hydroxide
4-Benzyloxy-3-nitrobenzaldehyde Benzylation of 4-hydroxy-3-nitrobenzaldehyde with benzyl bromide and potassium carbonate in DMF at 65°C for 18 hours Benzyl bromide, K2CO3, DMF, 65°C Straightforward nucleophilic substitution, high purity product, scalable with proper purification

Summary Table of Preparation Methods

Step Method Reagents Solvent Temperature Time Yield (%) Notes
1 Benzylation of 4-hydroxy-3-nitrobenzaldehyde Benzyl bromide, K2CO3 DMF 65°C 18 h High (not specified) Mild, selective, scalable
2 Demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde Lithium hydroxide, thiophenol NMP, toluene 80-130°C 3-20 h 90-97% Industrially viable, solvent recyclable, avoids toxic gases

Properties

IUPAC Name

4-hydroxy-3-nitro-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-11-6-12(15(18)19)14(17)13(7-11)20-9-10-4-2-1-3-5-10/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFYGGFRKKVCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725339
Record name 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312327-13-2
Record name 3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde
3-(Benzyloxy)-4-hydroxy-5-nitrobenzaldehyde

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